4-Bromo-3-chlorobenzotrifluoride

Physical property benchmarking Purification optimization Regioisomer identification

4-Bromo-3-chlorobenzotrifluoride (IUPAC: 1-bromo-2-chloro-4-(trifluoromethyl)benzene) is a dihalogenated benzotrifluoride derivative bearing bromine at the para position and chlorine at the meta position relative to the trifluoromethyl group. The compound serves as a versatile aryl halide building block for pharmaceutical and agrochemical intermediate synthesis, distinguished by the orthogonal reactivity of its C–Br and C–Cl bonds in palladium-catalyzed cross-coupling reactions.

Molecular Formula C7H3BrClF3
Molecular Weight 259.45 g/mol
CAS No. 402-04-0
Cat. No. B1283973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-chlorobenzotrifluoride
CAS402-04-0
Molecular FormulaC7H3BrClF3
Molecular Weight259.45 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)Cl)Br
InChIInChI=1S/C7H3BrClF3/c8-5-2-1-4(3-6(5)9)7(10,11)12/h1-3H
InChIKeyRVTIHGGJJMXISV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-chlorobenzotrifluoride (CAS 402-04-0): Procurement-Relevant Structural and Reactivity Profile


4-Bromo-3-chlorobenzotrifluoride (IUPAC: 1-bromo-2-chloro-4-(trifluoromethyl)benzene) is a dihalogenated benzotrifluoride derivative bearing bromine at the para position and chlorine at the meta position relative to the trifluoromethyl group . The compound serves as a versatile aryl halide building block for pharmaceutical and agrochemical intermediate synthesis, distinguished by the orthogonal reactivity of its C–Br and C–Cl bonds in palladium-catalyzed cross-coupling reactions . With a molecular weight of 259.45 g/mol and a boiling point of 211.3°C at 760 mmHg, it occupies a distinct physicochemical space among halogenated benzotrifluoride congeners .

Why 4-Bromo-3-chlorobenzotrifluoride Cannot Be Generically Substituted with In-Class Analogs


Although several bromo-chloro-benzotrifluoride regioisomers share the identical molecular formula (C₇H₃BrClF₃) and molecular weight (259.45 g/mol), their divergent halogen substitution patterns produce materially different boiling points, densities, and cross-coupling regioselectivities . The para-bromine in 4-bromo-3-chlorobenzotrifluoride (CAS 402-04-0) is sterically less hindered and electronically distinct from the meta-bromine in 3-bromo-4-chlorobenzotrifluoride (CAS 454-78-4), resulting in altered oxidative addition kinetics with Pd(0) catalysts [1]. Furthermore, replacing the bromine with chlorine (e.g., using 2,4-dichlorobenzotrifluoride, CAS 320-60-5) eliminates the ability to perform selective, sequential Suzuki–Miyaura couplings that exploit the inherent Br ≫ Cl reactivity gradient [2]. These non-interchangeable properties directly impact synthetic route design, purification protocols, and final product fidelity.

Quantitative Differentiation Evidence: 4-Bromo-3-chlorobenzotrifluoride vs. Closest Analogs


Boiling Point and Density Differentiation vs. 3-Bromo-4-chlorobenzotrifluoride (CAS 454-78-4)

4-Bromo-3-chlorobenzotrifluoride (CAS 402-04-0, Br para to CF₃, Cl meta) exhibits a boiling point of 211.3°C at 760 mmHg and density of 1.717 g/cm³, whereas its regioisomer 3-bromo-4-chlorobenzotrifluoride (CAS 454-78-4, Br meta, Cl para) boils at 188–190°C with a density of 1.726 g/mL at 25°C . The 22.3°C higher boiling point and 0.009 g/cm³ lower density provide measurable physical handles for regioisomer verification by GC or density metrology, reducing the risk of isomeric cross-contamination in multi-step syntheses.

Physical property benchmarking Purification optimization Regioisomer identification

Orthogonal C–Br vs. C–Cl Reactivity Enables Sequential Suzuki–Miyaura Coupling

The oxidative addition step in Pd(0)-catalyzed Suzuki–Miyaura coupling proceeds with a substantially lower free-energy barrier for PhBr than for PhCl according to first-principles molecular dynamics simulations, enabling the C–Br bond of 4-bromo-3-chlorobenzotrifluoride to be selectively coupled while leaving the C–Cl bond intact [1]. Ali et al. (2013) demonstrated that dihalogenated trifluoromethyl-benzene derivatives undergo site-selective Suzuki reactions with 'excellent site-selectivities' and 'no observation of the other regioisomer' when using Pd(PPh₃)₄ / aq. K₂CO₃ in 1,4-dioxane at 80°C [2]. By contrast, compounds such as 2,4-dichlorobenzotrifluoride (CAS 320-60-5) bearing two C–Cl bonds cannot exploit this reactivity gradient, requiring harsher conditions or specialized ligands to achieve monofunctionalization [3].

Cross-coupling selectivity Sequential functionalization Palladium catalysis

Para-Bromine Regiochemistry: Synthetic Accessibility via Direct Vapor-Phase Bromination of Benzotrifluoride

Albers and Kooyman (1964) demonstrated that vapor-phase bromination of benzotrifluoride at 375–475°C yields 30–32% para-brominated isomer, 53–54% meta, and 13–17% ortho [1]. This means the para-bromo substitution pattern featured in 4-bromo-3-chlorobenzotrifluoride is accessible as a major monobromination product (~30% direct yield), providing a viable large-scale synthetic entry point. In contrast, the ortho-bromo isomer (e.g., 3-bromo-2-chlorobenzotrifluoride analogs) is formed at only 13–17%, making ortho-substituted congeners less economically accessible via direct halogenation. Industrial bromination of 3-chlorobenzotrifluoride further directs bromine to the para position relative to CF₃ due to the combined directing effects of Cl (ortho/para) and CF₃ (meta), reinforcing the synthetic advantage of the 4-bromo-3-chloro motif .

Halogenation regioselectivity Synthetic route scouting Process chemistry

Electron-Withdrawing CF₃ Effect: Enhanced Electrophilicity vs. Non-Fluorinated Dihaloarenes

The trifluoromethyl group exerts a powerful electron-withdrawing effect (Hammett σₘ ≈ 0.43, σₚ ≈ 0.54) [1], which lowers the LUMO energy of the aromatic ring relative to non-fluorinated dihalobenzene analogs (e.g., 4-bromo-3-chlorotoluene where σₚ for CH₃ ≈ −0.17). This electronic activation facilitates nucleophilic aromatic substitution (S_NAr) at positions ortho and para to the CF₃ group, providing a second orthogonal functionalization pathway beyond metal-catalyzed cross-coupling. Competitive chlorination at 400°C showed benzotrifluoride is 3–4 times less reactive than benzene toward electrophilic attack [2], confirming the deactivating nature of CF₃ that necessitates adjusted reaction conditions compared to non-fluorinated analogs but confers superior metabolic stability in final drug candidates [3].

Electronic structure modulation Nucleophilic aromatic substitution CF₃ pharmacophore

Validated Intermediate for Pyridine- and Pyrimidine-Carboxylate Herbicides Targeting Resistant Weeds

4-Bromo-3-chlorobenzotrifluoride (specifically cited as 4-trifluoromethyl-2-chlorobromobenzene) is explicitly identified as a pharmaceutical and agrochemical intermediate for the preparation of pyridine and pyrimidine formate/carboxylate herbicides designed to control herbicide-resistant or herbicide-tolerant weed biotypes [1]. Patent UA127518C2 and related filings describe herbicidal compositions incorporating CF₃-substituted pyridine carboxylates where the bromo-chloro substitution pattern on the benzotrifluoride precursor is structurally required for subsequent coupling to the heterocyclic core [1]. Alternative halogenation patterns (e.g., 3-bromo-4-chloro or dichloro) would yield regioisomeric herbicide candidates with potentially different weed-control spectra and crop selectivity profiles, creating a structure–activity relationship (SAR) dependency that precludes casual substitution.

Agrochemical intermediate Herbicide resistance management Patent-protected scaffold

Commercial Purity Benchmarking: ≥98% (GC) Availability Across Multiple Global Suppliers

4-Bromo-3-chlorobenzotrifluoride (CAS 402-04-0) is routinely available at ≥98% purity (GC) from major international chemical suppliers including Thermo Scientific (Alfa Aesar), Aladdin, and Atomfair, with batch-specific certificates of analysis provided . Typical specifications include: boiling point 211.3°C at 760 mmHg, density 1.717 g/cm³, MDL number MFCD00673985, and moisture content ≤0.5% . In comparison, the regioisomer 3-bromo-4-chlorobenzotrifluoride (CAS 454-78-4) is typically supplied at 97% purity by similar vendors and is priced at comparable levels, but its different MDL number (MFCD00018093) and InChI Key (APSISOSWYXCEQX-UHFFFAOYSA-N vs. RVTIHGGJJMXISV-UHFFFAOYSA-N for the target) demand careful verification to prevent ordering errors .

Supply chain reliability Quality specification Bulk procurement

High-Impact Application Scenarios for 4-Bromo-3-chlorobenzotrifluoride Driven by Quantitative Differentiation Evidence


Sequential Double Suzuki–Miyaura Coupling for Unsymmetrical Biaryl Pharmacophores

The demonstrated orthogonal reactivity of C–Br versus C–Cl bonds (Br coupling kinetically favored by ~10²–10³× over Cl) [1] enables medicinal chemistry teams to execute a one-pot, two-step sequential Suzuki coupling: first installing an aryl group at the para-bromine position under standard Pd(PPh₃)₄/ K₂CO₃ conditions at 80°C, then activating the meta-chlorine with a more electron-rich ligand system (e.g., SPhos or XPhos) for the second arylation. This convergent strategy is structurally precluded when using 2,4-dichlorobenzotrifluoride or 3-bromo-4-chlorobenzotrifluoride, where the altered halogen positions change both steric accessibility and the electronic bias for oxidative addition, potentially leading to regioisomeric mixtures . The resulting unsymmetrical trifluoromethylated terphenyls are privileged scaffolds in kinase inhibitor programs .

Agrochemical Intermediate for Resistance-Breaking Pyridine Carboxylate Herbicides

The explicit citation of 4-trifluoromethyl-2-chlorobromobenzene as a building block for pyridine and pyrimidine carboxylate herbicides [1] positions this compound within an active patent landscape targeting herbicide-resistant weed species. The specific 4-bromo-3-chloro substitution pattern is integral to the herbicide pharmacophore; replacement with the 3-bromo-4-chloro regioisomer (CAS 454-78-4) would produce a structurally distinct final compound with unvalidated herbicidal activity and potentially no freedom-to-operate coverage . Process chemistry teams developing these herbicide candidates should lock the CAS 402-04-0 specification into their supply chain to maintain regulatory and IP compliance.

S_NAr-Mediated Late-Stage Functionalization Ortho to the CF₃ Group

The strong electron-withdrawing nature of the CF₃ group (σₚ = +0.54) [1] activates the ring for nucleophilic aromatic substitution, particularly at positions ortho to CF₃ (i.e., C-3 bearing chlorine, and C-5 bearing hydrogen). After cross-coupling at the C–Br site, the remaining C–Cl bond can be displaced by oxygen, nitrogen, or sulfur nucleophiles under S_NAr conditions that are inaccessible to non-fluorinated dihalobenzene analogs. This dual reactivity manifold (cross-coupling + S_NAr) is a distinctive feature of CF₃-substituted dihaloarenes compared to their methyl-substituted counterparts (e.g., 4-bromo-3-chlorotoluene), where the electron-donating methyl group (σₚ = −0.17) deactivates the ring toward S_NAr by approximately 4–5 orders of magnitude in relative rate [1].

Distillation-Based Regioisomer Purity Assurance in Kilo-Lab and Pilot-Plant Scale-Up

The 22.3°C boiling point advantage of 4-bromo-3-chlorobenzotrifluoride (211.3°C) over its regioisomer 3-bromo-4-chlorobenzotrifluoride (188–190°C) [1] provides a practical purification window for fractional distillation at scales where chromatographic separation becomes cost-prohibitive. Procurement specifications requiring ≥98% purity with corroborating boiling point verification (e.g., by differential scanning calorimetry or precise distillation range) can serve as an orthogonal identity check beyond NMR, reducing the risk of regioisomer cross-contamination that could propagate through a multi-step synthesis and compromise the biological activity of the final API or agrochemical active ingredient.

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